molecular formula C21H27N3O B14989541 5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14989541
M. Wt: 337.5 g/mol
InChI Key: LZFOJDFHDUQOKQ-UHFFFAOYSA-N
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Description

5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety, a diazatricyclodecane core, and various alkyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The diazatricyclodecane core can be constructed through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the diazatricyclodecane core can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the diazatricyclodecane core can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

5-methyl-2-(1-methylindol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C21H27N3O/c1-4-9-21-13-23-11-20(2,19(21)25)12-24(14-21)18(23)16-10-22(3)17-8-6-5-7-15(16)17/h5-8,10,18H,4,9,11-14H2,1-3H3

InChI Key

LZFOJDFHDUQOKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C

Origin of Product

United States

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